N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is an oxalamide derivative featuring a 4-chlorobenzyl group and a 5-methylisoxazole substituent. Its molecular formula is C₁₅H₁₃ClN₃O₃ (molecular weight: 318.74 g/mol). The compound’s structure combines aromatic chlorinated and heterocyclic moieties, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-8-6-11(17-20-8)16-13(19)12(18)15-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVTWJWLXUXHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 5-methylisoxazole-3-carboxylic acid under appropriate conditions to form the desired oxalamide. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cell lines, potentially through the inhibition of specific enzymes involved in cell signaling pathways. It may also lead to increased oxidative stress within cancer cells, contributing to its cytotoxic effects.
-
Case Studies : In vitro studies have demonstrated effectiveness against several cancer types, including:
- Breast Cancer (MCF-7) : Induces cell cycle arrest and apoptosis.
- Liver Cancer (HepG2) : Shows significant inhibition of cell proliferation.
- Lung Cancer (A549) : Triggers oxidative stress leading to cell death.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| MCF-7 | Apoptosis induction | |
| HepG2 | Cell cycle arrest | |
| A549 | Oxidative stress |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Biological Activity : It exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Agrochemical Potential
Due to its biological activity, this compound may have applications in agrochemicals. Its antimicrobial properties suggest potential use as a fungicide or bactericide in agricultural settings.
Material Science
The unique chemical properties of the compound could also be explored in material science for developing new polymers or coatings with specific functional characteristics.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Features and Substituent Analysis
The table below compares key structural and synthetic aspects of N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide with related compounds:
Key Observations:
- Isoxazole’s lower electronegativity compared to thiazole may also alter binding interactions.
- Aromatic Substituents : The 4-chlorobenzyl group in the target compound likely enhances lipophilicity compared to the 4-chlorophenyl group in Compound 14, favoring improved cellular uptake .
- Synthetic Complexity : Analogs like Compound 13 require multi-step purification (e.g., HPLC) with moderate yields (36–53%), suggesting that the target compound’s synthesis may similarly demand optimized conditions .
Biological Activity
N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a unique structure that contributes to its biological activity. The oxalamide moiety is known for its ability to interact with various biological targets.
- Molecular Formula : C₁₄H₁₄ClN₃O₂
- Molecular Weight : 291.73 g/mol
Research indicates that compounds similar to this compound often exert their biological effects through modulation of specific biochemical pathways.
- Inhibition of Enzymes : Many oxalamides are known to inhibit enzymes such as kinases, which play critical roles in cell signaling and proliferation.
- Antimicrobial Activity : Some studies suggest that this compound may exhibit antimicrobial properties, potentially affecting bacterial cell walls or metabolic pathways.
- Anti-inflammatory Effects : The presence of the isoxazole ring may contribute to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced kinase activity | |
| Anti-inflammatory | Decreased cytokine production |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study tested the compound against various bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of cell wall synthesis.
- Enzyme Inhibition Assay : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. Results indicated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
